Cumi-101 C-11 is classified as a radiotracer and falls under the category of serotonin receptor ligands. Its synthesis involves the incorporation of carbon-11, a radioactive isotope of carbon, which allows for its use in PET imaging. The compound's molecular formula is , with a molecular weight of 372.5 g/mol.
The synthesis of Cumi-101 C-11 involves a radiomethylation process using carbon-11 methyl triflate (-CH₃OTf) as the radiolabeling agent. This method allows for the introduction of the radioactive carbon into the compound efficiently. Following the radiomethylation, the product undergoes purification through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
The synthesis can be performed using automated synthesis modules designed for radiopharmaceuticals, which facilitate precise control over reaction conditions and enhance reproducibility. The yield from this synthesis process can vary but generally requires optimization to achieve desirable results .
Cumi-101 C-11 has a complex molecular structure characterized by a triazine core with various functional groups that contribute to its binding affinity for the 5-HT1A receptor. The IUPAC name for this compound is 2-[4-[4-(2-(carbon-11)methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione.
Key structural data includes:
The compound's structure allows it to interact selectively with the 5-HT1A receptor, facilitating its use in neuroimaging applications.
Cumi-101 C-11 primarily participates in binding reactions with serotonin receptors. Its mechanism involves competitive binding to the 5-HT1A receptor sites in the brain, where it exhibits potent agonist activity. In preclinical studies, it has demonstrated a high affinity (Ki = 0.15 nM) for these receptors .
The synthesis reactions typically involve:
The major product resulting from these reactions is the radiolabeled Cumi-101 C-11 used for PET imaging studies .
Cumi-101 C-11 functions by binding selectively to the active state of the serotonin-1A receptor. This interaction allows researchers to measure receptor occupancy and activity levels within various brain regions implicated in neuropsychiatric conditions. The compound's ability to differentiate between active and inactive receptor states provides valuable insights into serotonin signaling pathways .
In vivo studies have shown that preadministration of antagonists significantly reduces binding potential values, indicating that Cumi-101 C-11 effectively measures receptor dynamics in response to pharmacological modulation .
Cumi-101 C-11 exhibits several notable physical and chemical properties:
The compound's stability under physiological conditions is crucial for its application in PET imaging, where it must maintain integrity until it reaches target tissues.
Studies indicate that all metabolites produced from Cumi-101 C-11 are more polar than the parent compound, which aids in their clearance from the brain without significant crossing of the blood-brain barrier .
Cumi-101 C-11 has several important applications in scientific research:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1